molecular formula C6H9NO2S B8600492 1-(2-Sulfanylethyl)pyrrolidine-2,5-dione CAS No. 98196-77-1

1-(2-Sulfanylethyl)pyrrolidine-2,5-dione

Cat. No.: B8600492
CAS No.: 98196-77-1
M. Wt: 159.21 g/mol
InChI Key: XCGKVQHEVRAQLN-UHFFFAOYSA-N
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Description

1-(2-Sulfanylethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C6H9NO2S and its molecular weight is 159.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

98196-77-1

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

1-(2-sulfanylethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C6H9NO2S/c8-5-1-2-6(9)7(5)3-4-10/h10H,1-4H2

InChI Key

XCGKVQHEVRAQLN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCS

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 100 cm3 reactor fitted with a water separator (Dean Stark) there is heated to a temperature of 140° C. a mixture, stirred under an inert atmosphere, of 20 g of N-(2-mercapto ethyl) succinamic acid in 50 cm3 of xylene. After about 5 hours of reaction, the theoretical amount of water (2 cm3) is removed. The xylene is then distilled under reduced pressure. The crude product is dried and 18 g of a pasty product are obtained which slowly crystallizes at ambient temperature, its characteristics being the same as those of the product prepared following the procedures in section (a) immediately above.
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20 g
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50 mL
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Synthesis routes and methods II

Procedure details

About one-half hour is necessary for the complete transformation of the succinic anhydride (V.P.C.). At this stage, to facilitate the cyclization reaction, the reaction mixture is placed under reduced pressure and the evolution of the reaction mixture is followed by acidimetric dosage of the nontransformed N-(2-mercapto ethyl) succinamic acid. At the end of the reaction, the mixture is cooled and 7 g of crude product are obtained and dissolved in 50 cm3 of water to which are added, with stirring, 10 g of sulfonic acid resin. After stirring for one hour, the resin, having fixed the traces of cysteamine or cystamine not having reacted, is removed by filtration. To reduce the disulfide optionally present, there are added to the stirred filtrate, 10 g of sulfonic resin and 3 g of zinc powder. After 3 hours the mixture is filtered and the filtrate is concentrated under reduced pressure. After drying, 5 g of N-(2-mercapto ethyl) succinimide are obtained in the form of a white powder whose melting point is 45° C.
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[Compound]
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sulfonic acid
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10 g
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50 mL
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